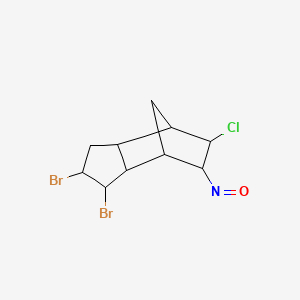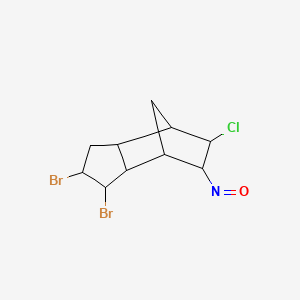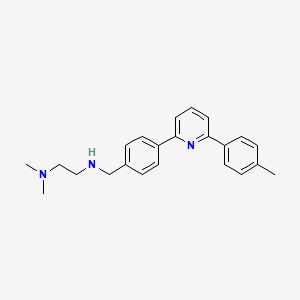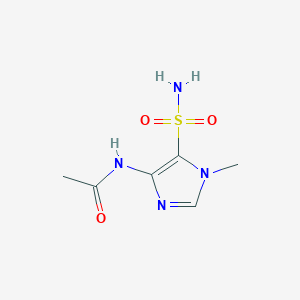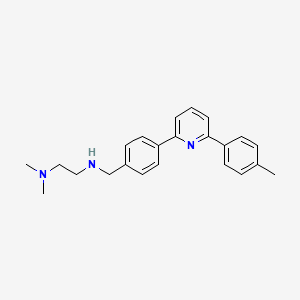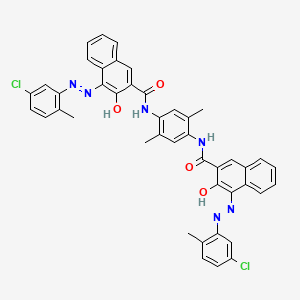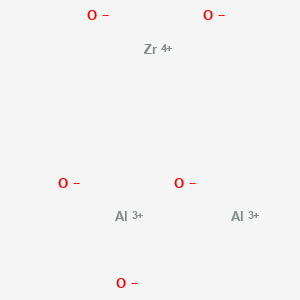
B2Txv3EH95
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIINDENO(1,2-C1’,2’-E)PYRIDAZIN-12(7H)-ONE: , also known by its identifier B2TXV3EH95 , is a chemical compound with the molecular formula C18H10N2O It is a complex organic molecule characterized by its unique structure, which includes multiple fused rings and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DIINDENO(1,2-C:1’,2’-E)PYRIDAZIN-12(7H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indeno and pyridazinone precursors, which are then fused together under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete fusion of the rings.
Industrial Production Methods
Industrial production of DIINDENO(1,2-C:1’,2’-E)PYRIDAZIN-12(7H)-ONE may involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs. Common industrial methods include batch processing and continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
DIINDENO(1,2-C:1’,2’-E)PYRIDAZIN-12(7H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce more saturated forms of the compound.
Aplicaciones Científicas De Investigación
DIINDENO(1,2-C:1’,2’-E)PYRIDAZIN-12(7H)-ONE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of DIINDENO(1,2-C:1’,2’-E)PYRIDAZIN-12(7H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- DIINDENO(1,2-C:1’,2’-E)PYRIDAZIN-12(7H)-ONE Analogue KLB-1
- 11,12-DIAZAPENTACYCLO(11.7.0.0(2,10).0(3,8).0(14,19))ICOSA-1(13),2(10),3(8),4,6,11,14(19),15,17-NONAEN-20-ONE
Uniqueness
DIINDENO(1,2-C:1’,2’-E)PYRIDAZIN-12(7H)-ONE is unique due to its specific structure and the presence of multiple fused rings and nitrogen atoms This structural complexity gives it distinct chemical and biological properties compared to similar compounds
Propiedades
Número CAS |
161111-76-8 |
|---|---|
Fórmula molecular |
C18H10N2O |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
11,12-diazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),2(10),3,5,7,11,14,16,18-nonaen-20-one |
InChI |
InChI=1S/C18H10N2O/c21-18-13-8-4-3-7-12(13)17-16(18)15-11-6-2-1-5-10(11)9-14(15)19-20-17/h1-8H,9H2 |
Clave InChI |
DXLRHOVMJIANEN-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1N=NC4=C3C(=O)C5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


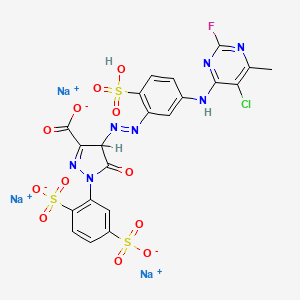

![N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B12791312.png)


